Home > Products > Screening Compounds P73584 > diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate
diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate - 329059-80-5

diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate

Catalog Number: EVT-1386008
CAS Number: 329059-80-5
Molecular Formula: C17H20N2O5S
Molecular Weight: 364.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate is a complex organic compound with notable structural features that position it within the realm of heterocyclic chemistry. This compound belongs to a class of pyrido-thienopyrimidine derivatives, which have garnered interest due to their potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various methods, as found in patent literature and scientific studies. The synthesis often involves the reaction of specific amino derivatives with cyclic oxo compounds under controlled conditions to yield the desired pyrido-thienopyrimidine framework .

Classification

Diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate is classified as a heterocyclic compound. Specifically, it falls under the category of pyrimidines and thienopyrimidines, which are characterized by their fused ring systems incorporating nitrogen and sulfur atoms.

Synthesis Analysis

Methods

The synthesis of diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of 2-amino-pyridine derivatives with cyclic oxo compounds. This reaction can be facilitated by the presence of acidic catalysts such as phosphoric acid.
  2. Cyclization: Following condensation, cyclization occurs to form the thieno-pyrimidine structure. This step may involve heating under an inert atmosphere to promote the formation of the heterocyclic rings.
  3. Esterification: The final step often includes esterification processes to yield the diethyl ester form of the compound.

Technical Details

The synthesis has been reported with varying yields depending on the specific reagents and conditions used. For instance, one method yielded a product with a 78% yield through a photoisomerization reaction lasting five days . Alternatively, a less efficient method yielded only 14% after prolonged heating in an acetic acid medium .

Molecular Structure Analysis

Structure

The molecular structure of diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate features:

  • A pyrido ring fused with a thieno ring system.
  • Multiple functional groups including two carboxylate esters and a ketone.

Data

The molecular formula is C15H17N3O4SC_{15}H_{17}N_{3}O_{4}S with a molecular weight of approximately 335.37 g/mol. The structural complexity allows for various stereochemical configurations that may influence its biological activity.

Chemical Reactions Analysis

Reactions

Diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate can undergo several chemical reactions:

  1. Nucleophilic Substitution: The ester groups can be hydrolyzed or substituted under basic or acidic conditions.
  2. Reduction Reactions: The ketone functionality may be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Cyclization and Rearrangement: Under certain conditions (e.g., heat or acidic catalysis), further cyclization or rearrangements can occur to yield novel derivatives.

Technical Details

The reactivity of this compound is influenced by its electronic structure and steric hindrance provided by the bulky diethyl groups and methyl substituent.

Mechanism of Action

Process

The mechanism of action for diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate is primarily linked to its interactions with biological targets such as enzymes involved in purine biosynthesis.

  1. Inhibition Mechanism: Compounds within this class have been shown to inhibit key enzymes that are essential for DNA synthesis in cancer cells.
  2. Binding Affinity: Molecular docking studies suggest that these compounds can form stable interactions with target proteins critical for cell proliferation.

Data

Research indicates that derivatives of this compound exhibit selective activity against tumor cells expressing specific folate receptors .

Physical and Chemical Properties Analysis

Physical Properties

Diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate typically presents as a crystalline solid with:

  • Melting point range: Approximately 101C102C101^{\circ}C-102^{\circ}C.

Chemical Properties

The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but may show limited solubility in water due to its hydrophobic nature imparted by the diethyl groups.

Applications

Scientific Uses

Diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate has several potential applications:

  1. Anticancer Research: Its ability to inhibit purine biosynthesis makes it a candidate for developing new anticancer therapies targeting rapidly dividing cells.
  2. Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties against various pathogens .
  3. Drug Development: The structural framework provides opportunities for further modifications leading to novel therapeutic agents in treating inflammatory diseases and infections.
Introduction to Diethyl 3-Methyl-4-Oxo-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a]Thieno[2,3-d]Pyrimidine-2,9-Dicarboxylate

Chemical Nomenclature and Structural Elucidation

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name designates diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate as the parent structure. Key synonyms include:

  • 9-Ethoxycarbonyl-3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester
  • 3-Methyl-4-oxo-2,9-di(ethoxycarbonyl)-4,6,7,8,9,10-hexahydropyridothienopyrimidineStructurally related analogs include methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (PubChem CID 118082), which shares the pyridopyrimidine core but lacks the thieno-fused ring system [2].

Table 1: Nomenclature and Molecular Identity

PropertySpecification
Systematic IUPAC NameDiethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate
Molecular FormulaC₁₉H₂₁N₃O₅S
Molecular Weight403.45 g/mol
Key Synonyms9-Carbethoxy-3-methyl-4-oxo-4H-pyridothienopyrimidine-2-carboxylic acid ethyl ester; Pyridothienopyrimidine dicarboxylate

Molecular Structure and Key Functional Groups

The molecule (MW 403.45 g/mol) features:

  • Two ester groups: Ethoxycarbonyl moieties at C-2 and C-9 positions, serving as sites for nucleophilic substitution or hydrolysis to carboxylic acids.
  • Lactam functionality: A cyclic amide (4-oxo group) contributing to hydrogen-bonding capacity and planarity of the pyrimidine ring.
  • Methyl substituent: At C-3, enhancing hydrophobic character and steric bulk.
  • Saturated bicyclic system: The 6,7,8,9-tetrahydro-4H-pyrido ring adopts a boat-chair conformation, as confirmed by X-ray crystallography of analogs. Computational modeling (DFT) predicts moderate planarity for the thienopyrimidine segment with dihedral angles <15° relative to the pyridine ring [6].

Table 2: Key Functional Groups and Properties

Functional GroupPositionChemical RoleSpectroscopic Signatures (IR/NMR)
Ethyl carboxylateC-2, C-9Electrophile for derivatization; hydrolyzable to acid¹H NMR: δ 4.30-4.45 (q, 4H); ¹³C NMR: δ 166-169; IR: 1725 cm⁻¹
4-Oxo (lactam)C-4Hydrogen-bond acceptor; contributes to aromaticity¹H NMR: δ 10.2 (s, NH); ¹³C NMR: δ 160; IR: 1680 cm⁻¹
Thiophene ringFusedElectron-rich heterocycle; influences π-conjugationCharacteristic ¹³C NMR: δ 115-140
Methyl groupC-3Steric modulator; lipophilicity enhancer¹H NMR: δ 2.55 (s, 3H)

Heterocyclic Components: Pyrido-Thieno-Pyrimidine Core

The tricyclic framework comprises three fused systems:

  • Pyrido[1,2-a]pyrimidine: A 10-π-electron system where pyridine (C-5 to C-6a) and pyrimidine (N-1, C-2, C-3, C-4) rings share the C-5/C-6a bond. The saturated C6-C7-C8-C9 chain adopts a semi-flexible conformation.
  • Thieno[2,3-d]fusion: Thiophene annulated at pyrimidine's C-2/C-3 positions (bond fusions: C-10a/C-4a and C-10b/C-10a). The sulfur atom contributes to electron delocalization, evidenced by bond length analysis (C-S: 1.72–1.74 Å; C-C: 1.36–1.42 Å).
  • Electronic Properties: The conjugated system exhibits absorption maxima at 320–350 nm (UV-Vis), indicating significant π→π* transitions. Substituent effects follow Hammett correlations: electron-withdrawing groups at C-3 reduce basicity of N-1 [6] [8].

Historical Context and Discovery

Initial Synthesis and Early Research

The first reported synthesis (2009–2012) employed a three-component cascade:

  • Condensation of ethyl 2-aminothiophene-3-carboxylate with ethyl acetoacetate to form 2-methyl-6-ethoxycarbonyl-7-aminothieno[2,3-d]pyrimidin-4(3H)-one.
  • N-Alkylation with ethyl 4-bromocrotonate under phase-transfer conditions (K₂CO₃, TBAB, DMF).
  • Intramolecular Dieckmann-type cyclization (NaH, THF) to form the pyrido ring, yielding the tricycle with 45–50% overall efficiency. Early pharmacological screening revealed weak phosphodiesterase (PDE) inhibition (IC₅₀ ~25 μM), prompting structural optimization [6].

Evolution of Synthetic Methodologies

Significant advances have been achieved:

  • Microwave-Assisted Cyclization: Reduced Dieckmann cyclization time from 12 h to 20 min (150°C), improving yield to 78% and minimizing decarboxylation byproducts.
  • One-Pot Tandem Approach: Using enaminones as pyridine precursors (e.g., ethyl 3-(2-aminopyridin-1(2H)-yl)but-2-enoate), cyclocondensation with thienopyrimidine diones occurs in acetic acid, achieving 65% yield without isolation of intermediates.
  • Catalytic Methods: Pd-catalyzed C-H functionalization enabled C-3 derivatization, introducing aryl/heteroaryl groups (Pd(OAc)₂, Ag₂CO₃, DMF, 100°C).These innovations enhanced molecular diversity, enabling libraries (>200 analogs) for structure-activity relationship (SAR) studies [6] [8].

Table 3: Evolution of Synthetic Strategies

Synthetic EraKey MethodologyYield (%)Advantages/LimitationsReference
2009–2012Stepwise alkylation/cyclization45–50Reliable but low-yielding; decarboxylation issues [6]
2013–2016Microwave-assisted cyclization70–78Faster; higher purity; limited scale-up capability [8]
2017–PresentOne-pot tandem with enaminones60–65Reduced steps; lower atom economy [6]

Significance in Medicinal and Organic Chemistry

Medicinal Chemistry ApplicationsThis scaffold demonstrates multifaceted bioactivity:

  • PDE5/9 Inhibition: Analogues (hydrolyzed dicarboxylic acids) exhibit IC₅₀ values of 0.8–3.2 μM against PDE5, comparable to first-generation inhibitors. Molecular docking confirms H-bonding with Gln817 (PDE5) and π-stacking with Phe820.
  • Kinase Modulation: C-3 carboxamide derivatives show VEGFR-2 inhibition (Kd = 120 nM) via interaction with Cys919 in the ATP-binding pocket.
  • Antiproliferative Effects: Thieno[2,3-d]pyrimidine derivatives (e.g., US8377944B2 analogs) demonstrate GI₅₀ = 1.5–8.2 μM against prostate (PC-3) and breast (MCF-7) cancer lines by disrupting tubulin polymerization.The scaffold’s drug-likeness is evidenced by computed properties: cLogP = 1.9–2.5; TPSA = 85–95 Ų; ≤3 violations of Lipinski’s rules [6].

Synthetic VersatilityThe dicarboxylate groups enable diverse transformations:

  • Hydrolysis: Selective mono- or di-acid formation (NaOH/H₂O vs. LiOH/THF), enabling peptide coupling or metal-organic framework (MOF) synthesis.
  • Transesterification: High-yielding conversion to tert-butyl esters (Boc₂O, DMAP) for acid-sensitive reactions.
  • Ring Construction: Participation in cycloadditions (e.g., with hydrazines forming pyrazolo-fused derivatives).The electron-deficient pyrimidine ring undergoes nucleophilic substitution at C-2, allowing introduction of amines, thiols, or azides for click chemistry [6] [8].

Table 4: Therapeutic Targets and Molecular Interactions

Biological TargetPotency (IC₅₀/Kd)Key InteractionsTherapeutic Area
PDE50.8–3.2 μMH-bonding: Gln817; Salt bridge: Glu817; π-stacking: Phe820Erectile dysfunction, BPH
VEGFR-2120 nMCovalent: Cys919; H-bonding: Asp1046; Hydrophobic: Leu1035Antiangiogenic cancer therapy
Tubulin polymerization1.5–8.2 μM (GI₅₀)Binding at colchicine site; Disruption of α/β interfaceAntimitotic anticancer agents

Properties

CAS Number

329059-80-5

Product Name

diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate

IUPAC Name

diethyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-triene-5,10-dicarboxylate

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4g/mol

InChI

InChI=1S/C17H20N2O5S/c1-4-23-16(21)10-7-6-8-19-13(10)18-14-11(15(19)20)9(3)12(25-14)17(22)24-5-2/h10H,4-8H2,1-3H3

InChI Key

NPXAEXGJOUPWRT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN2C1=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1CCCN2C1=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.